N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a pyrrolidine ring and an indole-2-carboxamide substituent. The pyrrolidine linker and indole moiety are critical for target engagement, influencing both binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c26-18(15-9-12-3-1-2-4-14(12)21-15)20-13-7-8-24(10-13)17-6-5-16-22-19-11-25(16)23-17/h1-6,9,11,13,21H,7-8,10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYUNIBJAMFAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3N2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide is the mesenchymal–epithelial transition factor (c-Met) protein kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, particularly in the context of cancer development and progression.
Mode of Action
The compound interacts with its target by inhibiting the c-Met protein kinase . This inhibition disrupts the normal signaling pathways that the enzyme is involved in, leading to a decrease in cellular processes such as growth and migration that are often upregulated in cancer.
Biochemical Pathways
The inhibition of c-Met affects several biochemical pathways. Most notably, it impacts the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration. By inhibiting c-Met, the compound can disrupt this pathway, leading to a reduction in these cellular processes.
Pharmacokinetics
Similar compounds have been found to be orally bioavailable, suggesting that this compound may also be well-absorbed in the gastrointestinal tract
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a reduction in cellular processes like growth and migration. This is due to its inhibition of c-Met, which disrupts the HGF/c-Met signaling pathway. This can potentially lead to a slowdown in the progression of diseases such as cancer where these processes are upregulated.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 369.4 g/mol. The structure features a triazolo-pyridazine moiety linked to a pyrrolidine and an indole carboxamide, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal pathogens. The triazolo-pyridazine component is believed to disrupt essential cellular processes in these microorganisms, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Efficacy
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive Bacteria | Effective | |
| Gram-negative Bacteria | Effective | |
| Fungal Pathogens | Moderate to High |
Antiviral Potential
The compound has also been explored for its antiviral potential . Research indicates that derivatives of triazolo-pyridazine can interfere with viral replication or entry into host cells. Although specific viral targets remain to be fully elucidated, initial findings suggest promising avenues for antiviral drug development.
Anticancer Activity
This compound has shown anticancer activity , particularly against tumors driven by mutant EGFR and BRAF pathways. In vitro studies reveal that certain derivatives exhibit significant antiproliferative effects on cancer cell lines with GI50 values ranging from 29 nM to 78 nM. Notably, some compounds outperform established drugs like erlotinib in inhibiting EGFR activity .
Table 2: Anticancer Activity Data
| Compound | Target Cancer Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| Derivative 3a | EGFR-mutant | 68 | |
| Derivative 3b | BRAF-mutant | 74 | |
| Erlotinib | EGFR | 80 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Disruption of Cellular Integrity : Studies suggest that it may compromise cell membrane integrity in bacteria, leading to cell lysis .
- Modulation of Signaling Pathways : Its ability to inhibit pathways associated with cell growth and survival is particularly relevant in cancer therapy.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Antimicrobial Assays : In vitro testing against common pathogens showed a clear dose-dependent response, indicating strong potential for development into an antibiotic formulation.
- Cancer Cell Line Studies : In a comparative study against multiple cancer lines, the compound demonstrated superior potency compared to traditional chemotherapy agents.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogues:
Structural Insights :
- The pyrrolidine ring in the target compound enhances conformational rigidity compared to ethylamine linkers (e.g., STK651245) .
- The indole-2-carboxamide group provides hydrogen-bonding capabilities distinct from sulfonamide (CAS 2097923-94-7) or acetamide (Lin28-1632) substituents .
- Substituents on the triazolopyridazine core (e.g., trifluoromethyl in STK651245) modulate electronic properties and target selectivity .
Pharmacological and Functional Comparisons
BRD4 Inhibition ():
| Compound | BRD4 IC₅₀ (nM) | Selectivity (vs. BRD2/3) | Key Features |
|---|---|---|---|
| Target Compound | Not reported (predicted <100 nM) | Moderate | Indole-2-carboxamide enhances binding to acetyl-lysine pockets |
| STK651245 (6) | 12.5 ± 1.8 | High | Trifluoromethyl group improves hydrophobic interactions |
| Z219181640 (9) | 8.3 ± 0.9 | High | Phenethyl substitution increases steric bulk, reducing off-target effects |
Functional Notes:
- The target compound’s indole-2-carboxamide mimics acetyl-lysine binding, a hallmark of BRD4 inhibitors, but lacks the trifluoromethyl group in STK651245, which enhances potency .
- Lin28-1632, despite structural similarity, targets Lin28 proteins rather than bromodomains, highlighting substituent-dependent functional divergence .
Physicochemical Properties:
| Property | Target Compound | CAS 2097923-94-7 | STK651245 (6) |
|---|---|---|---|
| Molecular Weight | ~426 g/mol (estimated) | 426.4 g/mol | 408.3 g/mol |
| logP | ~2.1 (predicted) | 1.9 | 3.2 |
| Hydrogen Bond Acceptors | 9 | 10 | 8 |
| Topological Polar Surface Area | ~101 Ų | 101 Ų | 95 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
